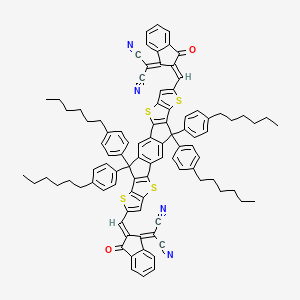

(Z)-Aconitic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C94H82N4O2S4 |

|---|---|

Molecular Weight |

1427.9 g/mol |

IUPAC Name |

2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49+,78-50+ |

InChI Key |

HQOWCDPFDSRYRO-FBLHCOHASA-N |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C/1\C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of cis-Aconitic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cis-aconitic acid in plants. As a critical intermediate in the tricarboxylic acid (TCA) cycle, cis-aconitic acid plays a central role in primary metabolism and cellular respiration. Beyond its canonical function, this molecule and its related enzymes are increasingly recognized for their involvement in stress responses and signaling, making them potential targets for agricultural and pharmaceutical research. This document details the core biosynthetic pathway, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes.

Core Biosynthesis Pathway of cis-Aconitic Acid

cis-Aconitic acid is synthesized in plants as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production. The formation and conversion of cis-aconitic acid are catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).

The process begins with citrate (B86180) , which is isomerized by aconitase into isocitrate . This reversible reaction proceeds through the formation of a bound intermediate, cis-aconitate.[1] Aconitase is an iron-sulfur protein that exists in multiple isoforms within the plant cell, primarily located in the mitochondria and the cytosol.[2]

-

Mitochondrial Aconitase : This isoform is a key component of the TCA cycle, directly participating in the respiratory chain that generates ATP.[2]

-

Cytosolic Aconitase : The cytosolic form is involved in various metabolic pathways, including the glyoxylate (B1226380) cycle and responses to oxidative stress.[2]

The biosynthesis can be summarized in two steps, both catalyzed by the same aconitase enzyme:

-

Dehydration of Citrate : Citrate is dehydrated to form the enzyme-bound intermediate, cis-aconitate.

-

Hydration of cis-Aconitate : cis-Aconitate is then hydrated to form isocitrate.

The transient nature of cis-aconitic acid as an intermediate makes its direct accumulation in large quantities uncommon under normal physiological conditions. However, its flux through the TCA cycle is critical for maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways.

Figure 1: The reversible isomerization of citrate to isocitrate via cis-aconitic acid catalyzed by aconitase.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the regulation and efficiency of the cis-aconitic acid biosynthesis pathway.

Enzyme Kinetic Parameters

The kinetic properties of aconitase have been studied in various plants. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insights into enzyme-substrate affinity.

| Plant Species | Isoform | Substrate | Km (mM) | Reference |

| Zea mays | Mitochondrial | Citrate | 21 | [2] |

| Zea mays | Mitochondrial | D,L-Isocitrate | 1.5 | |

| Zea mays | Cytosolic | Citrate | 9.5 | |

| Zea mays | Cytosolic | D,L-Isocitrate | 1.7 |

Note: Vmax values are often dependent on the specific experimental conditions and purification level of the enzyme and are therefore not always reported in a standardized manner.

Metabolite Concentrations

The concentration of cis-aconitic acid and related TCA cycle intermediates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for their quantification.

| Metabolite | Plant Species | Tissue | Concentration Range (ng/mL) | Analytical Method | Reference |

| cis-Aconitic acid | - | - | 11.72 - 12,000 | LC-MS/MS | |

| Citric acid | - | - | 122.07 - 125,000 | LC-MS/MS | |

| Isocitric acid | - | - | 29.30 - 30,000 | LC-MS/MS |

Note: The provided concentration ranges are from a general analytical method validation and may not represent the physiological concentrations in specific plant tissues.

Signaling and Regulatory Pathways

The biosynthesis of cis-aconitic acid is tightly regulated as part of the overall control of the TCA cycle. This regulation occurs at multiple levels, including gene expression and post-translational modification of aconitase, often in response to environmental stresses.

Stress-Induced Regulation of Aconitase

Abiotic stresses such as salinity and oxidative stress have been shown to modulate the activity and expression of aconitase isoforms. For instance, in maize, salt stress differentially affects the expression of genes encoding mitochondrial and cytosolic aconitase, with evidence suggesting regulation via epigenetic mechanisms like promoter methylation. Oxidative stress, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), can lead to the inactivation of aconitase by disrupting its iron-sulfur cluster. This highlights a direct link between cellular redox status and the activity of the TCA cycle.

Figure 2: Signaling pathways influencing aconitase regulation and cis-aconitic acid flux under stress conditions.

Experimental Protocols

Isolation of Mitochondria from Plant Tissue

A crucial first step for studying the mitochondrial biosynthesis of cis-aconitic acid is the isolation of intact mitochondria.

Materials:

-

Plant tissue (e.g., etiolated seedlings, leaves)

-

Grinding medium (e.g., containing buffer, osmoticum, BSA, and reducing agents)

-

Wash medium

-

Sucrose (B13894) cushion

-

Mortar and pestle

-

Muslin cloth or cheesecloth

-

Refrigerated centrifuge

Procedure:

-

Homogenize the plant tissue in ice-cold grinding medium using a mortar and pestle.

-

Filter the homogenate through layers of muslin cloth to remove cell debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 - 4,000 x g) for 5-10 minutes to pellet chloroplasts and nuclei.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 - 18,000 x g) for 15-20 minutes to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in wash medium.

-

For further purification, layer the resuspended mitochondria onto a sucrose cushion and centrifuge. The intact mitochondria will form a pellet at the bottom.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Aconitase Activity Assay

The activity of aconitase can be determined spectrophotometrically by measuring the conversion of isocitrate to cis-aconitate.

Principle:

This assay measures the increase in absorbance at 240 nm, which is characteristic of the double bond formed in cis-aconitate when isocitrate is used as the substrate.

Materials:

-

Isolated mitochondria or cell lysate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Isocitrate solution (substrate)

-

UV-transparent microplate or cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare the sample (e.g., dilute the mitochondrial suspension or cell lysate in assay buffer).

-

Add the sample to the microplate wells or cuvettes.

-

Initiate the reaction by adding the isocitrate solution.

-

Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 5-10 minutes).

-

The rate of change in absorbance is proportional to the aconitase activity. The activity can be calculated using the molar extinction coefficient of cis-aconitate.

Note: Commercial kits are also available for aconitase activity assays, which may use a coupled enzyme reaction leading to a colorimetric or fluorometric readout.

Quantification of cis-Aconitic Acid by LC-MS/MS

Principle:

Liquid chromatography separates the organic acids in a sample, and tandem mass spectrometry provides sensitive and specific detection and quantification.

Procedure:

-

Extraction: Extract metabolites from plant tissue using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Chromatographic Separation: Inject the extract onto a reverse-phase LC column. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for cis-aconitic acid and other TCA cycle intermediates.

-

Quantification: Use a standard curve generated from pure compounds to quantify the concentration of cis-aconitic acid in the sample.

Experimental Workflow

The study of the cis-aconitic acid biosynthesis pathway involves a multi-step workflow, from sample preparation to data interpretation.

Figure 3: A comprehensive experimental workflow for the investigation of the cis-aconitic acid biosynthesis pathway in plants.

This guide provides a foundational understanding of the biosynthesis of cis-aconitic acid in plants, integrating core biochemical knowledge with practical experimental approaches. Further research in this area, particularly in elucidating the intricate regulatory networks and precise in vivo kinetics, will undoubtedly uncover new avenues for enhancing plant resilience and developing novel therapeutic strategies.

References

(Z)-Aconitic Acid: A Comprehensive Technical Guide on its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, the cis-isomer of aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the fundamental metabolic pathway known as the citric acid cycle (Krebs cycle). While its trans-isomer is often the more stable and abundant form in nature, this compound is found in a variety of natural sources, including numerous plant species and microorganisms. This technical guide provides an in-depth overview of the natural sources, occurrence, and quantification of this compound, along with detailed experimental protocols for its analysis and a visualization of its key biochemical pathways.

Natural Sources and Occurrence

This compound is biosynthesized in virtually all aerobic organisms as an intermediate in the conversion of citrate (B86180) to isocitrate by the enzyme aconitase.[1][2] Beyond its metabolic role, it is also found as a natural constituent in a range of plants.

Initial discoveries of aconitic acid were made in the 19th century from plants of the Aconitum genus, from which it derives its name. The primary natural sources where aconitic acid has been identified include:

-

Plants:

-

Microorganisms: As an intermediate in the citric acid cycle, it is present in a wide array of bacteria, archaea, and fungi. Some fungi, like Aspergillus terreus, can further metabolize this compound.

While both cis- and trans-isomers of aconitic acid exist in these sources, the trans-isomer is generally the more predominant and stable form, particularly in sugarcane.[5] However, specific cultivars of sugarcane, such as HoCP 09-804, have been noted to have a higher concentration of the cis-isomer compared to other varieties.[5]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions. The following table summarizes available quantitative data for aconitic acid in various natural sources. It is important to note that many studies quantify total aconitic acid or the more abundant trans-isomer. Data specifically for the (Z)-isomer is limited.

| Natural Source | Plant Part | Analyte | Concentration | Reference |

| Sugarcane (Saccharum officinarum) | ||||

| Cultivar HoCP 09-804 | Juice | cis-Aconitic Acid | Higher than other tested cultivars | [5] |

| Various Cultivars | Molasses | Total Aconitic Acid | ~1% on brix solids | [9] |

| Sugarcane (Saccharum officinarum) | Cane Leaf Matter | trans-Aconitic Acid | 2.1 - 3.1 kg / ton | [6] |

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies to separate it from its trans-isomer and other organic acids present in the complex plant matrix. Below are detailed protocols for the extraction, separation, and quantification of this compound.

Sample Preparation: Solid-Phase Extraction (SPE) of Organic Acids

This protocol describes a general procedure for the extraction and cleanup of organic acids from plant tissues using anion exchange chromatography.

a. Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Extraction solvent (e.g., 80% ethanol (B145695) or water)

-

Strongly acidic cation exchanger (for extraction from plant tissue)[10]

-

Anion exchange SPE cartridges (e.g., Strata-X polymeric RP or Accell Plus QMA)[4][11]

-

Conditioning solvent (e.g., methanol)[11]

-

Equilibration solvent (e.g., water)[11]

-

Wash solvent (e.g., water)[12]

-

Elution solvent (e.g., 0.1 M Sulfuric Acid or 0.1 N HCl)[12][13]

-

Homogenizer

-

Centrifuge

-

Vacuum manifold

b. Protocol:

-

Extraction:

-

Homogenize a known weight of plant tissue with the extraction solvent and a strongly acidic cation exchanger.[10]

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant containing the organic acids.

-

-

SPE Cartridge Conditioning and Equilibration:

-

Sample Loading:

-

Load the extracted supernatant onto the conditioned and equilibrated SPE cartridge. The anionic organic acids will bind to the positively charged sorbent.[12]

-

-

Washing:

-

Wash the cartridge with the wash solvent to remove neutral and cationic impurities.[12]

-

-

Elution:

-

Elute the bound organic acids, including this compound, by passing the elution solvent through the cartridge. The strong acid will protonate the organic acids, releasing them from the sorbent.[12]

-

-

Sample Preparation for Analysis:

-

The eluted fraction can be directly analyzed by HPLC or further concentrated and derivatized for GC-MS analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound using reverse-phase HPLC with UV detection.

a. Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 analytical column[14]

b. Reagents:

-

Mobile Phase A: 0.1% Phosphoric acid in water[14]

-

Mobile Phase B: Methanol or Acetonitrile[14]

-

This compound standard

c. Chromatographic Conditions:

-

Mobile Phase: A typical gradient could be 3-10% Mobile Phase B in Mobile Phase A.[14]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm[14]

-

Column Temperature: 30 °C

-

Injection Volume: 5-20 µL

d. Protocol:

-

Prepare a standard stock solution of this compound of known concentration.

-

Generate a calibration curve by injecting a series of dilutions of the standard solution.

-

Inject the prepared plant extract (from the SPE protocol) into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For enhanced sensitivity and specificity, GC-MS can be employed. As organic acids are non-volatile, a derivatization step is necessary.

a. Derivatization (Silylation):

-

Evaporate the eluted sample from the SPE protocol to dryness under a stream of nitrogen.

-

Add a silylation reagent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), to the dried sample.[15]

-

Heat the mixture (e.g., at 80°C for 45 minutes) to facilitate the derivatization of the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.[15]

b. GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS or ZB-1701).[16][17]

-

Carrier Gas: Helium

-

Oven Temperature Program: A suitable temperature gradient to separate the derivatized organic acids (e.g., initial temperature of 70°C, ramped to 280°C).[17]

-

MS Detector: Electron Impact (EI) ionization mode.

c. Protocol:

-

Inject the derivatized sample into the GC-MS system.

-

Identify the TMS derivative of this compound based on its retention time and mass spectrum, which can be compared to a derivatized standard or a spectral library.

-

Quantify the compound using an internal standard method for improved accuracy.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound in the Citric Acid Cycle

This compound is a key intermediate in the citric acid cycle, formed from citric acid and subsequently converted to isocitric acid by the enzyme aconitase.

Caption: Formation of (Z)-Aconitate in the TCA cycle.

Metabolic Fates of this compound

In addition to its role in the citric acid cycle, this compound can be a substrate for other enzymes, leading to different metabolic products. For instance, it can be isomerized to its trans-isomer or decarboxylated to form itaconic acid in some microorganisms.

Caption: Key metabolic conversions of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical steps involved in the extraction and quantification of this compound from plant material.

Caption: Workflow for this compound analysis.

Conclusion

This compound, while often less abundant than its trans-isomer, is a significant natural product with a widespread occurrence in the plant and microbial kingdoms due to its central role in metabolism. This guide provides a foundational understanding of its natural sources and the analytical methodologies required for its accurate quantification. The provided experimental protocols and workflow diagrams offer a practical framework for researchers, scientists, and drug development professionals investigating the biological roles and potential applications of this important organic acid. Further research is warranted to expand the quantitative database of this compound across a broader range of natural sources and to explore its full pharmacological potential.

References

- 1. TargetMol [targetmol.com]

- 2. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic Compounds in Field Horsetail (Equisetum arvense L.) as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. portal.ct.gov [portal.ct.gov]

- 9. researchgate.net [researchgate.net]

- 10. dcapub.au.dk [dcapub.au.dk]

- 11. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Aconitase Mechanism: A Technical Guide to the Stereospecific Isomerization of Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitase (aconitate hydratase; EC 4.2.1.3) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate through the intermediate cis-aconitate.[1] This reaction is a vital step in cellular respiration, linking glycolysis to oxidative phosphorylation. The enzyme's unique catalytic mechanism is notable for its direct utilization of a [4Fe-4S] iron-sulfur cluster in a non-redox capacity, a feature that also renders it highly sensitive to oxidative stress.[2][3] This guide provides an in-depth examination of the aconitase structure, its detailed catalytic mechanism, quantitative kinetic data, and established experimental protocols for its study.

Aconitase Structure: A Four-Domain Scaffold with an Iron-Sulfur Core

Mammalian aconitase is a monomeric protein of approximately 83 kDa composed of four distinct domains.[4][5] The first three N-terminal domains are compactly arranged, while the fourth C-terminal domain is more flexible and connected by a linker peptide.[5] The juxtaposition of these domains creates a deep active site cleft that houses the catalytic machinery.[6]

At the heart of the active site lies a cubane-like [4Fe-4S] iron-sulfur cluster.[4] Unlike most Fe-S proteins where the cluster functions in electron transfer, the aconitase cluster plays a direct role in catalysis.[2] Three of the iron atoms (Fe) are coordinated by cysteine residues from the third domain.[5] The fourth iron atom, known as the labile iron (Feα), is not ligated by an amino acid residue and is exposed to the active site, allowing it to coordinate directly with the substrate.[2][7]

The enzyme exists in both active and inactive forms. The active form contains the [4Fe-4S]2+ cluster.[2] In the presence of oxidative stress, the labile Feα can be lost, converting the cluster to an inactive [3Fe-4S]+ form.[2][8] This inactivation is reversible, and the enzyme's activity can be restored by the incorporation of a ferrous iron atom.[8]

The Catalytic Cycle: A Dehydration-Hydration "Flip" Mechanism

Aconitase catalyzes the interconversion of citrate and isocitrate via a dehydration-hydration mechanism, with the planar molecule cis-aconitate as a bound intermediate. The entire process is stereospecific, ensuring the formation of the correct (2R,3S)-isocitrate product.

The catalytic cycle can be broken down into the following key steps:

-

Substrate Binding: Citrate binds to the active site, coordinating with the labile Feα of the [4Fe-4S] cluster through its Cβ-carboxyl and hydroxyl groups. This interaction positions the substrate correctly and acts as a Lewis acid, facilitating the removal of the hydroxyl group.[5]

-

Dehydration to cis-Aconitate: The reaction is initiated by a general base, Ser-642, which abstracts the pro-R proton from the Cα of citrate.[5] Concurrently, the Cβ hydroxyl group is protonated by a general acid, His-101, and is eliminated as a water molecule. This concerted elimination reaction forms a double bond, resulting in the enzyme-bound intermediate, cis-aconitate.

-

cis-Aconitate "Flip": A crucial and debated step in the mechanism is the reorientation of the cis-aconitate intermediate within the active site by 180°. This "flip" is necessary to present the opposite face of the double bond for the subsequent stereospecific hydration step. Two primary hypotheses exist for this reorientation:

-

Release and Rebinding: One theory suggests that cis-aconitate is released from the active site, reorients in solution, and then rebinds in the proper orientation for hydration to isocitrate.

-

Bound Rotation: The alternative hypothesis posits that the intermediate remains bound to the enzyme while it flips or rotates from a "citrate mode" to an "isocitrate mode".

-

-

Hydration to Isocitrate: Following the flip, the catalytic residues reverse their roles. A water molecule, activated by the now-basic His-101, attacks the Cβ of the cis-aconitate double bond. The protonated Ser-642 then donates a proton to the Cα, completing the trans-addition of water and yielding the final product, isocitrate.

The diagram below illustrates the key stages of the aconitase catalytic cycle.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of aconitase vary depending on the source organism and experimental conditions. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for purified aconitase from Corynebacterium glutamicum. The data highlights the enzyme's high affinity for the cis-aconitate intermediate.[1]

| Substrate | Km (μM) | Vmax (U/mg) | Reaction Catalyzed |

| Citrate | 480 ± 200 | Not specified for this direction | Citrate → cis-Aconitate + H₂O |

| Isocitrate | 552 ± 302 | Not specified for this direction | Isocitrate → cis-Aconitate + H₂O |

| cis-Aconitate | 18.5 ± 3.4 | 40.6 | cis-Aconitate + H₂O → Isocitrate |

| Data from Krömer & Bott (2011) for C. glutamicum aconitase. A unit (U) is defined as the amount of enzyme that will process 1.0 μmole of substrate per minute.[1] |

The following diagram illustrates the relationship between the enzyme's structural components and their catalytic functions.

Experimental Protocols: Assaying Aconitase Activity

The activity of aconitase can be determined using several methods. The two most common approaches are a direct spectrophotometric assay and a coupled enzyme assay.

Direct Spectrophotometric Assay

This method directly measures the formation or consumption of the cis-aconitate intermediate, which has a characteristic absorbance at 240 nm.

Principle: The formation of the double bond in cis-aconitate during the dehydration of either citrate or isocitrate results in an increase in absorbance at 240 nm. Conversely, the hydration of cis-aconitate to form either citrate or isocitrate causes a decrease in absorbance at 240 nm. The rate of change in absorbance is directly proportional to the enzyme's activity. The molar extinction coefficient for cis-aconitate under typical assay conditions is 3.6 mM⁻¹ cm⁻¹.

Detailed Protocol:

-

Sample Preparation:

-

Isolate mitochondria from tissue or cells using a standard protocol (e.g., differential centrifugation).

-

For whole-cell lysates, resuspend the cell pellet in an ice-cold preservation buffer (e.g., containing citrate to stabilize the enzyme) and lyse the cells by sonication or detergent treatment.

-

Centrifuge the lysate to remove insoluble debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the extract using a standard method (e.g., BCA assay).

-

-

Enzyme Activation (Optional but Recommended):

-

As isolated aconitase can be partially inactive ([3Fe-4S] form), pre-incubation of the sample with a reducing agent (e.g., dithiothreitol) and ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂) on ice can reactivate the enzyme to its [4Fe-4S] state.

-

-

Assay Reaction:

-

Prepare a reaction buffer (e.g., 90 mM Tris-HCl, pH 8.0).

-

Set a spectrophotometer or microplate reader to measure absorbance at 240 nm.

-

In a UV-transparent cuvette or 96-well plate, add the reaction buffer and the sample (e.g., 50-100 µg of mitochondrial protein).

-

Initiate the reaction by adding the substrate. To measure the forward reaction (citrate → isocitrate), use isocitrate as the starting substrate (e.g., final concentration of 20 mM), as the initial rate of cis-aconitate formation is readily measured.

-

Immediately begin recording the absorbance at 240 nm kinetically (e.g., every 20-30 seconds) for a period of 10-30 minutes at a constant temperature (e.g., 30°C).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the kinetic curve.

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of cis-aconitate to convert this rate into enzyme activity, typically expressed in U/mg protein, where one unit (U) is the amount of enzyme that produces 1 µmol of cis-aconitate per minute.

-

Coupled Enzyme Assay

This indirect method measures the production of isocitrate from citrate by coupling the reaction to isocitrate dehydrogenase (IDH).

Principle: Aconitase converts citrate to isocitrate. In a coupled reaction, NADP⁺-dependent isocitrate dehydrogenase uses the newly formed isocitrate as a substrate, reducing NADP⁺ to NADPH. The formation of NADPH is monitored by the increase in absorbance at 340 nm. This rate is proportional to the aconitase activity.

Detailed Protocol:

-

Sample Preparation & Activation: Follow the same steps as described in Protocol 4.1.

-

Assay Reaction:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing MnCl₂ (a cofactor for IDH), NADP⁺, and a surplus of purified isocitrate dehydrogenase.

-

In a cuvette or 96-well plate, add the reaction buffer and the sample.

-

Initiate the reaction by adding the substrate, citrate (e.g., final concentration of 2-10 mM).

-

Immediately monitor the increase in absorbance at 340 nm kinetically at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the molar extinction coefficient for NADPH (6.22 mM⁻¹ cm⁻¹) to calculate the rate of NADPH production, which corresponds to the aconitase activity.

-

The following diagram outlines the workflow for a direct spectrophotometric aconitase assay.

Conclusion

The mechanism of aconitase is a sophisticated example of enzymatic catalysis, employing a versatile iron-sulfur cluster for a non-redox reaction. Its multi-domain structure creates a precisely tuned active site where a dehydration-hydration sequence, punctuated by a critical intermediate flip, facilitates the stereospecific conversion of citrate to isocitrate. The enzyme's sensitivity to its iron-sulfur cluster's integrity makes it a key sensor of cellular oxidative stress. A thorough understanding of this mechanism, supported by robust quantitative and experimental methodologies, is essential for researchers in metabolism and professionals developing therapeutic strategies targeting cellular energy pathways.

References

- 1. Biochemical characterisation of aconitase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. pages.cs.wisc.edu [pages.cs.wisc.edu]

- 4. Optical and EPR characterization of different species of active and inactive aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aconitase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-Aconitic Acid: A Pivotal Intermediate in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate metabolite in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1] This guide provides a comprehensive overview of the role of this compound, its enzymatic regulation, and its significance in metabolic pathways. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of cellular metabolism.

The Role of this compound in the Tricarboxylic Acid Cycle

This compound serves as a transient intermediate in the conversion of citrate (B86180) to isocitrate, a critical isomerization step within the TCA cycle. This reaction is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[1] The enzyme facilitates a dehydration-hydration reaction, where citrate is first dehydrated to form the enzyme-bound intermediate cis-aconitate.[1] Subsequently, aconitase catalyzes the stereospecific hydration of cis-aconitate to yield isocitrate.[1] This two-step process allows for the repositioning of a hydroxyl group on the carbon skeleton, preparing the molecule for subsequent oxidative decarboxylation in the cycle.

The equilibrium of the reaction catalyzed by aconitase favors citrate, with the mixture at equilibrium consisting of approximately 91% citrate, 6% isocitrate, and 3% aconitate.[2]

Enzymatic Regulation and Kinetics

The enzyme responsible for the interconversion of citrate, this compound, and isocitrate is aconitase. Eukaryotic cells contain two isoforms of aconitase: a mitochondrial form (mAco) and a cytosolic form (cAco).[3][4] While both catalyze the same reaction, they are encoded by different genes and exhibit distinct kinetic properties and regulatory mechanisms.[3][5]

Data Presentation: Kinetic Parameters of Aconitase Isoforms

While specific Michaelis-Menten constants (Km) and catalytic rates (kcat) for this compound are not extensively reported due to its transient nature as an enzyme-bound intermediate, the affinities for its precursor (citrate) and product (isocitrate) provide insight into the enzyme's function.

| Enzyme Isoform | Substrate | Km (mM) | Optimal pH | Source Organism | Reference |

| Mitochondrial Aconitase (mAco) | Citrate | 21 | 7.5 | Zea mays | [5] |

| D,L-Isocitrate | 1.5 | 7.5 | Zea mays | [5] | |

| Cytosolic Aconitase (cAco) | Citrate | 9.5 | 8.0 | Zea mays | [5] |

| D,L-Isocitrate | 1.7 | 8.0 | Zea mays | [5] |

Metabolic Fate and Alternative Pathways

Beyond its central role in the TCA cycle, this compound can be diverted into other metabolic pathways. In activated macrophages, for instance, cis-aconitate is decarboxylated by the enzyme cis-aconitate decarboxylase (CAD), also known as immune-responsive gene 1 (IRG1), to produce itaconate.[6][7] Itaconate has been identified as an antimicrobial and anti-inflammatory molecule, highlighting a direct link between central carbon metabolism and immune responses.[7] The intracellular concentration of itaconate in activated macrophages can reach millimolar levels, suggesting a significant flux through the this compound pool under these conditions.[7][8]

Experimental Protocols

Measurement of Aconitase Activity

Several methods are available for determining the activity of aconitase in biological samples. A common approach is a coupled enzyme assay.

Principle:

This assay measures the rate of conversion of citrate or isocitrate by aconitase. The product of the aconitase reaction, isocitrate, is then used as a substrate for isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate. This reaction is coupled to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm. Alternatively, the direct conversion of isocitrate to cis-aconitate can be monitored by the increase in absorbance at 240 nm.[9]

Materials:

-

Spectrophotometer capable of measuring absorbance at 240 nm or 340 nm

-

Cuvettes or 96-well microplate

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Substrate: Citrate or D-Isocitrate solution

-

Coupling Enzyme (for 340 nm assay): Isocitrate Dehydrogenase (NADP+-dependent)

-

Cofactor (for 340 nm assay): NADP+

-

Sample: Purified enzyme, cell lysate, or mitochondrial fraction

Procedure (Coupled Assay at 340 nm):

-

Prepare a reaction mixture containing Assay Buffer, NADP+, and isocitrate dehydrogenase.

-

Add the biological sample containing aconitase to the reaction mixture.

-

Initiate the reaction by adding the substrate (citrate).

-

Immediately measure the change in absorbance at 340 nm over time.

-

The rate of NADPH formation is proportional to the aconitase activity in the sample.

Procedure (Direct Assay at 240 nm):

-

Prepare a reaction mixture containing Assay Buffer.

-

Add the biological sample containing aconitase.

-

Initiate the reaction by adding the substrate (isocitrate).

-

Immediately measure the increase in absorbance at 240 nm over time, which corresponds to the formation of cis-aconitate.[9]

Quantification of this compound and other TCA Cycle Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of TCA cycle intermediates from biological matrices.

Principle:

This method involves the separation of metabolites by liquid chromatography followed by their detection and quantification using a mass spectrometer. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Sample Preparation (General Workflow):

-

Extraction: Metabolites are extracted from cells, tissues, or biofluids using a cold solvent mixture, typically containing methanol, acetonitrile, and water.

-

Protein Precipitation: Proteins are precipitated by the organic solvents and removed by centrifugation.

-

Derivatization (Optional): In some methods, analytes are derivatized to improve their chromatographic properties and detection sensitivity.

-

Analysis: The extracted metabolites are injected into the LC-MS/MS system.

Liquid Chromatography:

-

Column: A reversed-phase C18 column or a mixed-mode column is commonly used for the separation of polar TCA cycle intermediates.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of TCA cycle intermediates.

-

Detection: Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

Mandatory Visualizations

Signaling Pathway: The Krebs Cycle

Caption: The central role of this compound in the Krebs Cycle and its diversion to Itaconate synthesis.

Experimental Workflow: Quantification of TCA Cycle Intermediates

Caption: A generalized workflow for the quantification of TCA cycle intermediates using LC-MS/MS.

Conclusion

This compound, though a transient intermediate, holds a critical position in cellular metabolism. Its role extends beyond being a simple stepping stone in the TCA cycle, as evidenced by its diversion into immunomodulatory pathways. A thorough understanding of the regulation and kinetics of aconitase and the metabolic fate of this compound is crucial for researchers in metabolic diseases and drug development. The methodologies outlined in this guide provide a starting point for the quantitative investigation of this pivotal metabolite and its associated enzymatic activities. Further research into the specific kinetic parameters of aconitase with this compound will undoubtedly provide deeper insights into the intricate regulation of central carbon metabolism.

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. EC 4.2.1.3 [iubmb.qmul.ac.uk]

- 3. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expression and properties of the mitochondrial and cytosolic forms of aconitase in maize scutellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 8. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Stability Showdown: A Technical Deep Dive into Cis- and Trans-Aconitic Acid

For Immediate Release

[City, State] – [Date] – In the intricate world of molecular stability and its implications for biological systems and drug development, the geometric isomers of aconitic acid, cis- and trans-aconitic acid, present a compelling case study. This technical guide provides an in-depth comparison of the stability of these two isomers, offering quantitative data, detailed experimental protocols, and visual representations of their biochemical interactions for researchers, scientists, and drug development professionals.

The core finding of this analysis is the demonstrably greater stability of trans-aconitic acid compared to its cis- counterpart. This difference in stability is not merely a theoretical curiosity but has significant ramifications for their respective roles in biological processes and their potential as therapeutic agents or targets.

Thermodynamic Landscape: A Quantitative Comparison

The inherent stability of a molecule is fundamentally dictated by its thermodynamic properties. In the case of aconitic acid isomers, the trans- configuration is energetically more favorable. This is evident from both theoretical calculations and experimental observations.

| Thermodynamic Parameter | Value | Conditions |

| Enthalpy of Isomerization (ΔHisom) | -30.66 kJ mol-1 | Isomerization of cis-aconitic anhydride (B1165640) to trans-aconitic anhydride at 450 K |

| Gibbs Free Energy of Isomerization (ΔGisom) | -27.48 kJ mol-1 | Isomerization of cis-aconitic anhydride to trans-aconitic anhydride at 450 K |

Table 1: Thermodynamic data for the isomerization of aconitic anhydride isomers.[1]

Further evidence for the lower stability of cis-aconitic acid comes from thermal analysis, which shows its decomposition point to be 60-70 K lower than that of trans-aconitic acid.[2] The initial step in the thermal decomposition of cis-aconitic acid is the loss of a water molecule to form cis-aconitic anhydride.[1]

In natural systems, trans-aconitic acid is the predominant and more stable form.[3] While the isomerization is reversible and can be facilitated by the enzyme aconitate isomerase, the equilibrium lies in favor of the trans isomer.[3]

Experimental Determination of Isomer Stability and Ratio

The investigation of the isomerization kinetics and the determination of the equilibrium ratio between cis- and trans-aconitic acid can be accomplished through a combination of controlled incubation and chromatographic analysis.

Experimental Protocol: Isomerization and Quantification by HPLC

This protocol outlines a general procedure for studying the isomerization of aconitic acid and quantifying the relative amounts of the cis and trans isomers using High-Performance Liquid Chromatography (HPLC) with ion-exclusion chromatography.

1. Objective: To determine the equilibrium ratio of cis- and trans-aconitic acid under specific conditions of pH and temperature.

2. Materials:

- cis-Aconitic acid standard

- trans-Aconitic acid standard

- Buffer solutions of desired pH (e.g., phosphate (B84403) or citrate (B86180) buffers)

- HPLC-grade water

- HPLC-grade acetonitrile (B52724) (optional, for mobile phase modification)

- Sulfuric acid or other suitable acid for mobile phase

- HPLC system with a UV detector

- Ion-exclusion HPLC column (e.g., a dual ion-exclusion column)

- Thermostated water bath or incubator

- pH meter

- Volumetric flasks and pipettes

- Autosampler vials

3. Procedure:

4. Data Analysis:

- Generate a calibration curve for each isomer by plotting peak area versus concentration.

- Using the calibration curves, determine the concentrations of cis- and trans-aconitic acid in each sample taken at different time points.

- Plot the concentrations of both isomers as a function of time to observe the approach to equilibrium.

- The equilibrium concentrations are reached when the concentrations of both isomers no longer change over time.

- Calculate the equilibrium constant (Keq) for the isomerization reaction: Keq = [trans-Aconitic Acid]eq / [cis-Aconitic Acid]eq

The isomerization has been shown to be a first-order reversible reaction, with temperature and pH being the most significant variables influencing the rate and the final equilibrium ratio.

Biological Significance and Signaling Pathways

The interconversion of these isomers is not just a chemical curiosity but a crucial aspect of cellular metabolism. Cis-aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.

In the TCA cycle, the enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as a bound intermediate. This reaction involves a dehydration step followed by a hydration step.

Furthermore, a separate enzyme, aconitate isomerase, facilitates the reversible isomerization between cis- and trans-aconitate. This allows for the conversion of the less stable cis-isomer to the more stable trans-form.

Conclusion

The evidence strongly indicates that trans-aconitic acid is thermodynamically more stable than cis-aconitic acid. This inherent stability is reflected in its prevalence in nature and the energetic favorability of the isomerization from the cis form. Understanding this stability difference is crucial for researchers in biochemistry, drug discovery, and food science, as it influences the behavior of these molecules in both biological and industrial contexts. The detailed experimental protocols provided herein offer a robust framework for further investigation into the kinetics and equilibrium of this important isomerization reaction.

References

The Historical Isolation of Aconitic Acid from Aconitum napellus: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum napellus, commonly known as monkshood or wolfsbane, is a plant species renowned for its toxicity, primarily due to the presence of potent diterpenoid alkaloids such as aconitine (B1665448).[1][2] However, beyond these notorious compounds, the plant is also the historical source of a significant, non-toxic organic acid: aconitic acid. This technical guide provides an in-depth review of the historical discovery of aconitic acid from Aconitum napellus, detailing the pioneering work of early 19th-century chemists. The document outlines the probable experimental protocols of the era, presents physicochemical data, and illustrates the discovery workflow, offering a valuable resource for researchers in phytochemistry and the history of science.

Introduction: The Dual Chemistry of Aconitum napellus

The genus Aconitum has a long and storied history, primarily as a source of potent poisons used in hunting and warfare since ancient times.[1][2] The toxicity is attributed to a class of C19-norditerpenoid ester alkaloids, with aconitine being the most prominent, which act as potent neurotoxins and cardiotoxins.[2][3] Early chemical investigations into A. napellus were logically focused on isolating and understanding these toxic principles.

However, amidst this complex alkaloidal matrix, the plant also contains a non-toxic, crystalline organic acid. The discovery of this acid marked an important, albeit lesser-known, milestone in the field of phytochemistry. This guide focuses specifically on the historical isolation and identification of this compound, now known as aconitic acid.

The Landmark Discovery by Jacques Peschier

The first successful isolation of aconitic acid from Aconitum napellus was achieved in 1820 by the Swiss chemist and apothecary, Jacques Peschier.[4] This discovery, which he named "Aconitsäure" (aconitic acid), occurred during a period of burgeoning interest in the chemical constituents of medicinal and poisonous plants, predating the first isolation of the plant's primary alkaloid, aconitine, by Geiger in 1833.

Physicochemical Properties of Aconitic Acid

| Property | Value | Source |

| Chemical Formula | C₆H₆O₆ | [4] |

| Molar Mass | 174.11 g/mol | [4] |

| Appearance | Colorless crystals / White solid | [4] |

| Melting Point | cis-isomer: 125 °C | [1] |

| trans-isomer: ~185-208 °C (decomposes) | [1] | |

| Mixed isomers: ~190-195 °C (decomposes) | [4] | |

| Acidity (pKa) | cis-isomer: 2.78, 4.41, 6.21 | [4] |

| trans-isomer: 2.80, 4.46 | [4] |

Table 1: Modern Physicochemical Data for Aconitic Acid. Note: Data from Peschier's original 1820 work are not available.

Experimental Protocols: Reconstructing 19th-Century Methods

The precise, step-by-step protocol used by Jacques Peschier in 1820 is not detailed in readily accessible contemporary sources. However, based on the established chemical practices for isolating organic acids from plant matter in the early 19th century, a probable methodology can be reconstructed. The process would have centered on aqueous extraction, separation of the acid from other plant constituents (including alkaloids), and purification by crystallization.

Probable Protocol for the Isolation of Aconitic Acid (circa 1820)

Objective: To isolate the crystalline organic acid from the fresh or dried plant material of Aconitum napellus.

Materials:

-

Plant material (Aconitum napellus roots and/or aerial parts).

-

Water (distilled, if available).

-

Calcium hydroxide (B78521) (slaked lime) or calcium carbonate.

-

A strong mineral acid (e.g., sulfuric acid).

-

Filtration apparatus (e.g., linen or paper filters).

-

Evaporation apparatus (e.g., a shallow dish over a low heat source).

-

Crystallization vessels.

Methodology:

-

Extraction:

-

The plant material (roots and leaves of Aconitum napellus) would be macerated or crushed to increase surface area.

-

The crushed material would be subjected to prolonged boiling in a large volume of water. This aqueous extraction would draw out water-soluble components, including organic acids, sugars, gums, and some alkaloid salts.

-

-

Clarification and Precipitation:

-

The resulting aqueous extract would be filtered while hot to remove solid plant debris.

-

To the filtered extract, a slurry of calcium hydroxide (lime) would be added. This step was a common technique used to precipitate organic acids as their less soluble calcium salts. The addition of lime would raise the pH, causing the aconitic acid to form calcium aconitate, which would precipitate out of the solution. This step would also precipitate other plant acids and some impurities.

-

-

Isolation of the Calcium Salt:

-

The solution containing the precipitate would be allowed to stand, and the solid calcium aconitate salt would be collected by filtration.

-

The collected salt would likely be washed with water to remove residual soluble impurities.

-

-

Liberation of the Free Acid:

-

The collected calcium aconitate precipitate would be re-suspended in water.

-

A strong mineral acid, such as sulfuric acid, would be carefully added to the suspension. This would protonate the aconitate anion, regenerating the free aconitic acid in solution, while precipitating the calcium as insoluble calcium sulfate (B86663) (gypsum). Reaction:Ca₃(C₆H₃O₆)₂(s) + 3H₂SO₄(aq) → 2H₃C₆H₃O₆(aq) + 3CaSO₄(s)

-

-

Purification and Crystallization:

-

The mixture would be filtered to remove the precipitated calcium sulfate.

-

The resulting filtrate, now an aqueous solution of impure aconitic acid, would be concentrated by slow evaporation.

-

As the solution became more concentrated, the aconitic acid would crystallize. The process of repeated crystallization (recrystallization) from water was the primary method of purification available at the time to achieve a purer, crystalline product.[5]

-

-

Characterization:

-

The final product would be characterized by its physical properties, such as crystalline form, taste (likely acidic), and potentially its melting point, though the routine use of melting points for characterization became more widespread after 1830.[1]

-

Visualizing the Discovery Process

The logical workflow from the raw plant material to the identification of a new chemical entity can be represented as a clear, sequential process.

Conclusion

The discovery of aconitic acid in Aconitum napellus by Jacques Peschier in 1820 represents a significant event in the early history of phytochemistry. It demonstrated that even intensely poisonous plants could be sources of novel, non-toxic compounds. While the original experimental minutiae are not widely available, a probable protocol can be reconstructed based on the chemical knowledge of the era, highlighting the ingenuity of early researchers in isolating and identifying natural products. This historical achievement underscores the importance of comprehensive chemical investigation of natural sources, a principle that continues to drive discovery in modern drug development and natural product science.

References

- 1. homepages.uc.edu [homepages.uc.edu]

- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitic acid - Wikipedia [en.wikipedia.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

(Z)-Aconitic Acid: An Endogenous Human Metabolite at the Crossroads of Energy Metabolism and Immune Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitate, is a key endogenous human metabolite that holds a critical position in central metabolism. As a transient intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular energy production. Beyond this canonical role, this compound serves as the direct precursor to itaconate, a molecule with significant immunomodulatory functions. This guide provides a comprehensive overview of the biochemical pathways involving this compound, quantitative data on its presence in the human body, detailed experimental protocols for its study, and visualizations of the core pathways.

Biochemical Pathways Involving this compound

This compound is primarily involved in two significant metabolic pathways in human cells: the Tricarboxylic Acid (TCA) Cycle and the Itaconate Synthesis Pathway.

Role in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This compound is an essential, albeit short-lived, intermediate in this cycle.

The enzyme aconitase (aconitate hydratase; EC 4.2.1.3) catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate.[1][2] This reaction occurs in two steps, with this compound as the intermediate:

-

Dehydration of Citrate: Aconitase removes a molecule of water from citrate to form the enzyme-bound intermediate, this compound (cis-aconitate).[2]

-

Hydration of this compound: The same enzyme then adds a molecule of water to this compound in a different orientation to form isocitrate.[1]

This isomerization is crucial as it repositions the hydroxyl group of citrate, allowing for the subsequent oxidative decarboxylation steps in the cycle.[2]

Aconitase exists in two isoforms in mammalian cells: the mitochondrial aconitase (ACO2), which is a key component of the TCA cycle, and a cytosolic aconitase (ACO1).[3] Both isoforms contain a [4Fe-4S] iron-sulfur cluster that is essential for their catalytic activity.[3] This cluster makes aconitase sensitive to oxidative stress, and its activity can be used as a biomarker for mitochondrial oxidative damage.[3]

Branch Point to the Itaconate Synthesis Pathway

In activated immune cells, particularly macrophages, this compound can be diverted from the TCA cycle to produce itaconate. This diversion is catalyzed by the mitochondrial enzyme cis-aconitate decarboxylase (ACOD1) , also known as immune-responsive gene 1 (IRG1).[4][5] ACOD1 decarboxylates this compound to form itaconate, a dicarboxylic acid with potent anti-inflammatory and antimicrobial properties.[5]

The production of itaconate represents a significant metabolic reprogramming event in immune cells, linking cellular metabolism directly to immune responses.[4] Itaconate exerts its effects by inhibiting enzymes such as succinate (B1194679) dehydrogenase (SDH) in the TCA cycle and by activating the Nrf2 antioxidant response pathway.[5]

Data Presentation: Quantitative Levels of this compound

The quantification of this compound in biological samples is important for studying metabolic status and certain disease states. The following tables summarize available data on the concentration of this compound (cis-aconitate) in human urine. Data for plasma and mitochondrial concentrations in healthy adults are not consistently reported in the literature.

Table 1: Urinary this compound Concentrations in Healthy Individuals

| Population | Concentration Range | Units | Notes |

| Children (1-13 years) | 32.4 - 76.6 (Mean: 54.5) | µmol/mmol creatinine | Data from a study on a healthy Swiss pediatric population. |

| Infants (0-1 year) | 8 - 40.7 | µmol/mmol creatinine | Samples collected from infants aged 7-12 months. |

| General (Optimal Range) | 10 - 36 | mmol/mol creatinine | Reference range provided by a commercial laboratory. |

| General (Optimal Range) | 0 - 40.54 | µg/mg creatinine | Reference range provided by a commercial laboratory. |

Table 2: Mitochondrial Tricarboxylic Acid (TCA) Cycle Intermediate Ratios

| Tissue Type | Citrate:cis-Aconitate:Isocitrate Ratio | Implication |

| Most Mammalian Tissues | ~88 : 4 : 8 | Indicates that aconitase is not typically a rate-limiting enzyme.[6] |

| Citrate-producing Normal Prostate Glands | ~30 : 1 (Citrate:Isocitrate) | Suggests a limiting mitochondrial aconitase activity in these specific cells.[6] |

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is crucial for research in metabolism and immunology. Below are detailed methodologies for key experiments.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of organic acids, including this compound, in urine.

a. Sample Preparation and Extraction:

-

Thaw frozen urine samples in a water bath and mix thoroughly.

-

Transfer a specific volume of urine (e.g., a volume equivalent to a set amount of creatinine) into a clean glass tube. Adjust the total volume to 2 mL with distilled water.

-

Acidify the sample by adding 6 drops of 5M HCl to ensure the pH is less than 2.

-

Add solid sodium chloride to saturate the solution and mix using a vortex mixer.

-

Perform a sequential liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging at 10,000 RPM for 3 minutes.

-

Carefully transfer the supernatant (the organic layer) to a new glass vial.

-

Repeat the extraction step with the same or a different organic solvent (e.g., diethyl ether) and combine the supernatants.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 35-40°C).

b. Derivatization:

-

To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Incubate the mixture at a specific temperature (e.g., 70-90°C) for a set time (e.g., 15-30 minutes) to convert the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives.

c. GC-MS Analysis:

-

Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

The separation is typically performed on a capillary column (e.g., a DB-5ms column).

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for quantification.

-

Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

In-Gel Activity Assay for Aconitase

This method allows for the simultaneous detection and semi-quantification of both mitochondrial (ACO2) and cytosolic (ACO1) aconitase activities.

a. Sample Preparation:

-

Homogenize cells or tissues in an ice-cold extraction buffer (e.g., Triton-citrate or RIPA-citrate buffer) containing protease inhibitors. The citrate in the buffer helps to stabilize the iron-sulfur cluster of aconitase.

-

Centrifuge the homogenate to pellet cellular debris. The resulting supernatant contains the total cell lysate.

b. Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Load equal amounts of protein from each sample onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis at a constant voltage (e.g., 170 V) at 4°C for 2-4 hours to separate the aconitase isoforms based on their native charge and size.

c. In-Gel Staining for Activity:

-

After electrophoresis, incubate the gel in an aconitase activity staining solution at 37°C. This solution typically contains:

-

cis-aconitate: The substrate for aconitase.

-

Isocitrate dehydrogenase (IDH): A coupling enzyme that uses the product of the aconitase reaction (isocitrate).

-

NADP+: A cofactor for IDH.

-

Thiazolyl blue tetrazolium bromide (MTT) or Nitroblue tetrazolium (NBT): A chromogenic substrate that is reduced by NADPH.

-

Phenazine methosulfate (PMS): An electron carrier.

-

-

The reaction cascade is as follows: Aconitase converts cis-aconitate to isocitrate. IDH then oxidizes isocitrate, reducing NADP+ to NADPH. NADPH, in the presence of PMS, reduces MTT to a colored formazan (B1609692) precipitate.

-

The appearance of colored bands on the gel indicates the location and activity of the aconitase isoforms.

d. Quantification:

-

Scan the gel and quantify the intensity of the bands using densitometry software (e.g., ImageJ). The band intensity is proportional to the aconitase activity.

Spectrophotometric Assay for cis-Aconitate Decarboxylase (ACOD1) Activity

This protocol describes a high-throughput method to measure the activity of ACOD1 by quantifying the production of itaconate.

a. Enzymatic Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., HEPES or phosphate (B84403) buffer at a specific pH, typically around 6.5-7.5), purified ACOD1 enzyme, and the substrate, cis-aconitate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

b. Quantification of Itaconate (Fürth-Herrmann Reaction):

-

Stop the enzymatic reaction.

-

Quantify the itaconate produced using the Fürth-Herrmann reaction, which leverages the distinct absorbance ratios of cis-aconitate and itaconate at 386 nm and 440 nm.

-

Alternatively, the itaconate produced can be measured by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

c. Data Analysis:

-

Calculate the amount of itaconate produced based on a standard curve.

-

Determine the specific activity of the ACOD1 enzyme (e.g., in nmol of itaconate produced per minute per mg of protein).

Mandatory Visualization

The following diagrams illustrate the key biochemical pathways and a representative experimental workflow involving this compound.

Caption: The isomerization of citrate to isocitrate via this compound in the TCA cycle.

Caption: The synthesis of itaconate from this compound.

Caption: A typical workflow for the quantification of this compound in urine.

References

- 1. Plasma metabolomics reveals a diagnostic metabolic fingerprint for mitochondrial aconitase (ACO2) deficiency | PLOS One [journals.plos.org]

- 2. cis-Aconitate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. Mitochondrial aconitase and citrate metabolism in malignant and nonmalignant human prostate tissues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of cis-Aconitic Acid in Biological Samples using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-aconitic acid is a key tricarboxylic acid intermediate in cellular metabolism. As a transient component of the tricarboxylic acid (TCA) cycle, it is formed via the dehydration of citric acid by the enzyme aconitase and is subsequently converted to isocitrate.[1][2][3] Beyond its role in central carbon metabolism, cis-aconitic acid serves as the direct precursor for the synthesis of itaconic acid, an immunomodulatory metabolite produced during inflammatory responses through the action of cis-aconitate decarboxylase (ACOD1/IRG1).[4][5] Given its pivotal position linking energy metabolism with immune function, the accurate quantification of cis-aconitic acid in biological samples is crucial for studying metabolic reprogramming in diseases such as cancer, inflammatory disorders, and inherited metabolic conditions.

This application note provides a detailed protocol for the sensitive and specific quantification of cis-aconitic acid in biological matrices, such as plasma and cell extracts, using an ion-pairing liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Biochemical Pathway of cis-Aconitic Acid

cis-Aconitic acid occupies a critical branch point in the mitochondrial TCA cycle. The enzyme aconitase facilitates its formation from citrate (B86180) and its subsequent isomerization to isocitrate. In immune cells like macrophages, mitochondrial cis-aconitate can be transported to the cytosol and decarboxylated by the enzyme cis-aconitate decarboxylase (ACOD1) to produce itaconic acid, a key anti-inflammatory and antimicrobial molecule.

Experimental Protocols

This protocol describes an ion-pairing reversed-phase LC-MS/MS method for the quantification of cis-aconitic acid, adapted from established methods for TCA cycle intermediates. This approach provides excellent retention and separation from isomers without the need for chemical derivatization.

1. Materials and Reagents

-

Standards: cis-Aconitic acid (Sigma-Aldrich or equivalent), stable isotope-labeled internal standard (e.g., ¹³C₆-Citric Acid).

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

-

Ion-Pairing Agent: Tributylamine (TrBA).

-

Acid: Formic acid.

-

Biological Matrices: Plasma, serum, cell culture extracts, or tissue homogenates.

-

Equipment: Vortex mixer, refrigerated centrifuge, analytical balance, Class A volumetric flasks, pipettes, 96-well plates, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

2. Sample Preparation

Stable under recommended storage conditions, typically -20°C for long-term storage. Avoid multiple freeze-thaw cycles.

a) Plasma/Serum Samples:

-

Thaw samples on ice.

-

To 50 µL of plasma, add 200 µL of cold extraction solvent (80:20 Methanol:Water containing the internal standard).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or LC vial for analysis.

b) Cell Extracts:

-

Culture cells to the desired density. For adherent cells, wash with cold phosphate-buffered saline (PBS).

-

Add 1 mL of cold 80% methanol per 1-2 million cells and scrape. For suspension cells, pellet and resuspend in 80% methanol.

-

Lyse the cells by vortexing and freeze-thawing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (containing metabolites) to a new tube, dry under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Method

a) Liquid Chromatography Conditions:

-

Column: Porous graphitic carbon column (e.g., Hypercarb™, 2.1 x 100 mm, 5 µm) or a C18 column.

-

Mobile Phase A: 10 mM Tributylamine with 15 mM formic acid in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 0% B

-

1-5 min: 0-50% B

-

5-6 min: 50-95% B

-

6-7 min: 95% B

-

7.1-10 min: 0% B (Re-equilibration)

-

b) Mass Spectrometry Conditions:

-

System: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: cis-Aconitic Acid

-

Precursor Ion (Q1): 173.0 m/z

-

Product Ion (Q3): 129.0 m/z (quantifier), 85.0 m/z (qualifier)

-

Internal Standard (e.g., ¹³C₆-Citric Acid):

-

Precursor Ion (Q1): 197.0 m/z

-

Product Ion (Q3): 93.0 m/z

-

-

Key Parameters: Optimize capillary voltage, source temperature, and collision energy for the specific instrument used.

Experimental Workflow

The overall workflow from sample receipt to data analysis is a multi-step process requiring careful execution to ensure data quality and reproducibility.

Data Presentation: Method Performance

The following tables summarize the typical performance characteristics of LC-MS/MS methods for quantifying small organic acids like cis-aconitic acid. Data is representative and compiled from methods employing similar analytical strategies.

Table 1: Calibration and Sensitivity

| Parameter | Typical Value |

|---|---|

| Linearity Range | 0.1 ng/mL - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.01 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.049 µM - 0.098 µM |

Table 2: Precision and Accuracy

| Parameter | Specification | Typical Value (%CV) |

|---|---|---|

| Precision | ||

| Intra-day | Repeatability (n=6) | < 10% |

| Inter-day | Intermediate Precision (3 days) | < 15% |

| Accuracy | (% Recovery) | 90 - 105% |

Conclusion

The described ion-pairing LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of cis-aconitic acid in a variety of biological samples. The simple sample preparation and high-throughput capability make it suitable for clinical research and drug development applications. This method enables researchers to accurately probe the metabolic alterations involving the TCA cycle and its link to inflammatory pathways, facilitating a deeper understanding of cellular bioenergetics and disease pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Aconitic acid - Wikipedia [en.wikipedia.org]

- 4. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of (Z)-Aconitic Acid in Biological Matrices using LC-MS/MS

Introduction

(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the tricarboxylic acid (TCA) cycle. Its accumulation or depletion in biological systems can be indicative of metabolic dysregulation in various diseases. Accurate and sensitive quantification of this compound is crucial for researchers in metabolic studies, drug development, and clinical diagnostics. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples such as cell extracts and culture media.

Analytical Approach

The method utilizes ion-pairing reversed-phase liquid chromatography for the separation of this compound from its isomers and other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This approach offers high selectivity and sensitivity for reliable quantification.

Key Performance Characteristics

The described methodology provides a reliable and sensitive assay for this compound.[1][2] A summary of the quantitative performance is provided in the table below.

| Parameter | Value | Matrix |

| Lower Limit of Quantification (LLOQ) | 0.049 µM | Surrogate Matrix |

| Limit of Quantification (LOQ) | 30 pg on column | Cell Extract & Media |

| Linearity Range | 0.049 - 12.5 µM | Surrogate Matrix |

| Interday Precision | <15% | Surrogate Matrix |

| Interday Accuracy | ±15% | Surrogate Matrix |

Experimental Protocols

Sample Preparation (Cell Extract and Culture Media)

This protocol is adapted from a validated method for cis-aconitate in RAW264.7 cell extracts and media.[1][2][3]

Materials:

-

80% Methanol (B129727) in water (LC-MS grade)

-

Internal Standard (IS) solution (e.g., ¹³C-labeled citric acid)

-

Centrifuge capable of 4°C

-

96-well collection plates

Procedure:

-

Cell Lysis:

-

For adherent cells, aspirate the culture medium.

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in ice-cold 80% methanol.

-

-

Protein Precipitation:

-